molecular formula C14H18N2O4S B256261 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide

Cat. No. B256261
M. Wt: 310.37 g/mol
InChI Key: URPGQVQSUOIVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide, also known as DBIBB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBIBB is a thiol-containing compound that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to have antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to reduce oxidative stress and protect against oxidative damage.

Advantages and Limitations for Lab Experiments

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is also relatively stable and can be easily synthesized in the lab. However, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide. One direction is the development of new 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide analogs with improved pharmacological properties. Another direction is the study of the long-term effects of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide in various biological systems. Additionally, the potential of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further investigated. Finally, the development of new methods for the synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be synthesized using a variety of methods, including the reaction of 2-isothiazolidinone with isobutyryl chloride, followed by the reaction with thioacetic acid. Other methods involve the reaction of 2-isothiazolidinone with isobutyryl chloride and sodium sulfide, followed by the reaction with thioacetic acid. The synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be challenging, and it requires careful attention to detail to ensure the purity of the final product.

properties

Product Name

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C14H18N2O4S/c1-10(2)9-15-14(18)11-4-3-5-12(8-11)16-13(17)6-7-21(16,19)20/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18)

InChI Key

URPGQVQSUOIVEM-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)N2C(=O)CCS2(=O)=O

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)N2C(=O)CCS2(=O)=O

Origin of Product

United States

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